synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate
synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate
Executive Summary
Methyl 5-(4-aminophenyl)furan-2-carboxylate is a key heterocyclic building block, notable for its role as a precursor in the development of advanced materials and pharmacologically active agents, including novel antitubercular candidates.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and efficient synthetic strategy. We will dissect a preferred two-stage synthetic pathway that prioritizes yield, reliability, and scalability. The core of this strategy involves the initial construction of a 5-aryl furan intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a highly selective reduction of a nitro functional group to yield the target aniline. Each stage is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Target Molecule
Methyl 5-(4-aminophenyl)furan-2-carboxylate, with the molecular formula C₁₂H₁₁NO₃, is a bifunctional organic molecule featuring a central furan ring substituted at the 5-position with an aminophenyl group and at the 2-position with a methyl carboxylate group.[3]
Chemical Structure and Properties:
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Molecular Weight: 217.22 g/mol [7]
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Appearance: Typically a solid with a melting point in the range of 122-126 °C.[4][7]
-
Significance: The 5-arylfuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. The primary aromatic amine serves as a versatile synthetic handle for further functionalization, such as amide bond formation, while the furan core and ester moiety contribute to the molecule's overall physicochemical properties and potential biological interactions. Its precursors, particularly the nitro-analogs, have been investigated as promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis.[1][2]
Retrosynthetic Philosophy: A Two-Stage Approach
A logical and field-proven retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is made at the C-N bond of the aniline, revealing a nitroarene precursor. This is strategically sound because the reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic synthesis.[8][9] The second disconnection is at the C-C bond between the furan and the phenyl ring, pointing towards a palladium-catalyzed cross-coupling reaction, which is the gold standard for constructing such biaryl linkages.[10]
This strategy offers two key advantages:
-
Robust C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally tolerant of various functional groups, including the nitro group and the ester, ensuring the efficient assembly of the core scaffold.[11][12]
-
Clean and Selective Reduction: The subsequent reduction of the nitro group is a highly selective process, which typically proceeds without affecting the furan ring or the ester, leading to a clean conversion to the final product.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of 5-arylfuran-2-carboxylates. [2] Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| Methyl 5-bromofuran-2-carboxylate | 205.02 | 250 | 1.22 | 1.0 |
| (4-Nitrophenyl)boronic acid | 166.92 | 267 | 1.60 | 1.3 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 43 | 0.061 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 258 | 2.44 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 10 mL | - | - |
| Water (for Na₂CO₃ solution, 2M) | - | 1.22 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromofuran-2-carboxylate (250 mg, 1.22 mmol), (4-nitrophenyl)boronic acid (267 mg, 1.60 mmol), and bis(triphenylphosphine)palladium(II) dichloride (43 mg, 0.061 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL).
-
Base Addition: Prepare a 2 M aqueous solution of sodium carbonate. Add 1.22 mL of this solution to the reaction mixture. Causality Note: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.
-
Reaction: Stir the resulting mixture vigorously and heat to 90 °C overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 5-(4-nitrophenyl)furan-2-carboxylate as a solid.
Stage 2: Reduction to Methyl 5-(4-aminophenyl)furan-2-carboxylate
The conversion of the nitro group to a primary amine is a fundamental transformation. While catalytic hydrogenation (H₂/Pd-C) is highly effective, a common and robust laboratory-scale method involves the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid. [9]This method is particularly effective for aryl nitro compounds and is tolerant of the ester functionality.
Experimental Protocol: Nitro Group Reduction
Table 2: Reagents for Nitro Group Reduction
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | 247.20 | 1.00 | 4.05 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 4.56 | 20.23 | 5.0 |
| Ethanol (Absolute) | - | 50 mL | - | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.00 g, 4.05 mmol) in absolute ethanol (50 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.56 g, 20.23 mmol) to the solution. Causality Note: A significant excess of the reducing agent is used to ensure complete conversion of the nitro group.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the pure Methyl 5-(4-aminophenyl)furan-2-carboxylate.
Overall Synthetic Workflow
The two-stage process provides a clear and efficient pathway to the target molecule.
Caption: Overall two-stage synthetic workflow.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for the Final Product
| Analysis | Expected Result |
| Melting Point | 122-126 °C [4][7] |
| ¹H NMR | Chemical shifts (δ, ppm) corresponding to aromatic protons (phenyl and furan rings), amine protons (NH₂), and methyl ester protons (OCH₃). The exact shifts depend on the solvent used (e.g., CDCl₃ or DMSO-d₆). |
| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the carbonyl carbon of the ester, and carbons of the furan and phenyl rings. |
| Mass Spec (MS) | Expected m/z for the molecular ion [M]⁺ at 217.07, or adducts such as [M+H]⁺ at 218.08. [3] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-O stretching (furan and ester). |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. [15]* Furan Derivatives: Furan and its derivatives can be toxic and should be handled with care. Avoid inhalation of vapors and skin contact. [16][17][18]* Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid generating dust.
-
Reagents: 1,4-Dioxane is a suspected carcinogen. Tin(II) chloride is corrosive. Handle all reagents according to their respective Safety Data Sheets (SDS).
-
Storage: The final product should be stored in a tightly sealed container in a cool, dry place, protected from light. [19]
Conclusion
The is reliably achieved through a strategic two-step sequence. The initial palladium-catalyzed Suzuki-Miyaura coupling provides an efficient and high-yielding route to the key nitro-aryl furan intermediate. This is followed by a robust reduction of the nitro group using tin(II) chloride, a method well-suited for laboratory-scale synthesis due to its operational simplicity and functional group compatibility. This guide provides the necessary technical details and scientific rationale to empower researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
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Cazzaniga, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1480. Available at: [Link]
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Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2459. Available at: [Link]
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Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8413. Available at: [Link]
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National Center for Biotechnology Information. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed Central. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Reduction of nitro groups to anilines. YouTube. Available at: [Link]
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Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Accounts of chemical research, 41(11), 1450-1460. Available at: [Link]
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Boron Molecular. (n.d.). 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester. Product Page. Available at: [Link]
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